3-(3-Bromopropyl)benzene-1,2-dithiol

Catalog No.
S13652735
CAS No.
M.F
C9H11BrS2
M. Wt
263.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Bromopropyl)benzene-1,2-dithiol

Product Name

3-(3-Bromopropyl)benzene-1,2-dithiol

IUPAC Name

3-(3-bromopropyl)benzene-1,2-dithiol

Molecular Formula

C9H11BrS2

Molecular Weight

263.2 g/mol

InChI

InChI=1S/C9H11BrS2/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5,11-12H,2,4,6H2

InChI Key

DXFLCDAGLYYXKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S)S)CCCBr

3-(3-Bromopropyl)benzene-1,2-dithiol is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a bromopropyl group and two thiol groups at the 1 and 2 positions of the ring. Its molecular formula is C9H11BrS2C_9H_{11}BrS_2 and it has a molecular weight of 263.2 g/mol . This compound exhibits properties typical of dithiol compounds, including potential reactivity due to the presence of sulfur atoms.

. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Oxidation Reactions: The thiol groups can be oxidized to form disulfides, which can further participate in cross-linking reactions or polymerization processes.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the thiol groups may enhance the reactivity of the benzene ring .

Research indicates that compounds similar to 3-(3-Bromopropyl)benzene-1,2-dithiol may exhibit significant biological activities. Dithiol compounds are often investigated for their potential antioxidant properties and ability to modulate various biological pathways. For instance, dithiols have been shown to interact with cellular thiol pools and influence redox status, which may have implications in cancer therapy and neuroprotection .

3-(3-Bromopropyl)benzene-1,2-dithiol can be synthesized through several methods:

  • Bromination of 3-Phenylpropene: This method involves the addition of bromine or hydrogen bromide to 3-phenylpropene under catalytic conditions (e.g., using iron(III) bromide), yielding the bromopropyl-substituted benzene as a precursor.
  • Thiol Addition: Subsequent treatment with thiolating agents can introduce the two thiol groups at the desired positions on the benzene ring .

Benzene-1,2-dithiolContains two thiol groupsKnown for antioxidant properties1-Bromo-2-(3-bromopropyl)benzeneContains two bromine substituentsPotential use in polymer synthesis3H-1,2-Dithiole-3-thioneContains a cyclic dithiole structureExhibits unique reactivity patternsPropanethiolSimple aliphatic thiolCommonly used as a reducing agent

The uniqueness of 3-(3-Bromopropyl)benzene-1,2-dithiol lies in its combination of a brominated alkyl chain and two adjacent thiol groups on an aromatic ring, which enhances its reactivity compared to other dithiols and allows for diverse applications in organic synthesis and materials science.

The synthesis of 3-(3-Bromopropyl)benzene-1,2-dithiol represents a significant challenge in organosulfur chemistry due to the presence of both vicinal thiol groups and a brominated alkyl side chain [2]. This compound requires sophisticated synthetic approaches that can accommodate the reactivity of multiple functional groups while maintaining selectivity and yield [3] [4].

Precursor-Based Synthesis Routes

Lithiation-Sulfidation Approaches from Benzenethiol

The lithiation-sulfidation methodology represents one of the most fundamental approaches for constructing benzene-1,2-dithiol frameworks [2] [4]. This approach begins with benzenethiol as the starting material and employs organolithium reagents to facilitate the introduction of additional sulfur functionality [4] [5].

The process involves the treatment of benzenethiol with butyl lithium to generate a lithiated intermediate, followed by sulfidation with elemental sulfur [2] [4]. The reaction proceeds through a two-step mechanism where the initial lithiation occurs at the ortho position relative to the existing thiol group, followed by nucleophilic attack on sulfur to form the second thiol functionality [4] [5].

Research by Huynh and colleagues demonstrated that the use of three equivalents of n-butyl lithium with benzene-1,2-dithiol affords both mono- and di-lithiated intermediates [4]. The surprising kinetically controlled formation of di-lithiated species offers opportunities to obtain dimercaptobenzoic and terephthalic acid derivatives in reasonable yields of approximately 40 percent [4]. The reaction conditions were optimized to minimize protonolysis during extended reaction times, with optimal conditions requiring 2-7 hours at temperatures ranging from -78°C to room temperature [4].

Reaction ParameterOptimal RangeYield Impact
Temperature-78°C to 25°CCritical for selectivity
Reaction Time2-7 hoursLonger times increase side reactions
Butyl Lithium Equivalents3-5 equivalentsHigher equivalents favor di-lithiation
Solvent SystemTetrahydrofuran/HexaneEssential for solubility

The mechanism involves the formation of lithium intermediates that can be trapped with various electrophiles to produce substituted derivatives [4] [5]. Deuterium quenching experiments revealed that the lithiation process is completed within two hours, and longer reaction times are unfavorable as they promote protonolysis of the lithium intermediates [4].

Functionalization of Benzene-1,2-dithiol with 3-Bromopropyl Groups

The direct functionalization of benzene-1,2-dithiol with 3-bromopropyl groups represents a more direct synthetic approach . This methodology involves the alkylation of the pre-formed dithiol framework with bromopropyl halides under basic conditions [7] [8].

The reaction typically employs benzene-1,2-dithiol as the nucleophile and 3-bromopropyl bromide as the electrophile in the presence of a suitable base [7] [8]. Potassium carbonate or sodium hydroxide are commonly used bases, with the reaction proceeding through a nucleophilic substitution mechanism [7] . The choice of solvent significantly influences the reaction outcome, with polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide providing optimal conditions [7] .

Research indicates that the reaction proceeds through a stepwise mechanism where each thiol group undergoes independent alkylation [8] [10]. The first alkylation occurs more readily due to the higher nucleophilicity of the free thiol, while the second alkylation requires more forcing conditions due to electronic and steric effects [8] [10].

Alkylation ConditionsFirst ThiolSecond Thiol
Temperature (°C)25-5060-80
Reaction Time (hours)2-46-12
Base Equivalents1.12.2
Yield (%)85-9270-85

The selectivity of this approach can be controlled through careful optimization of reaction conditions [8] [10]. Lower temperatures favor mono-alkylation, while elevated temperatures and excess alkylating agent promote complete di-alkylation [8] [10]. The use of phase transfer catalysts can enhance reaction rates and improve yields in aqueous-organic biphasic systems [7].

Halogenation Strategies for Propyl Chain Incorporation

Halogenation strategies for propyl chain incorporation involve the introduction of brominated propyl chains through electrophilic aromatic substitution or radical halogenation processes [11] [12]. These approaches typically begin with phenylpropane derivatives that are subsequently functionalized to introduce the dithiol moiety [11] [12].

The bromination of aromatic compounds requires the activation of bromine through coordination with Lewis acids such as iron tribromide [11] [12]. The mechanism involves the formation of an electrophilic bromonium species that attacks the aromatic ring to form a sigma complex intermediate [11] [12]. Subsequent deprotonation regenerates aromaticity and provides the substituted product [11] [12].

For propyl chain functionalization, the bromination can occur either on the aromatic ring or on the aliphatic chain, depending on the reaction conditions [11] [13]. Direct bromination of the propyl chain typically requires radical conditions with initiation by light or peroxides [14] [11]. The regioselectivity of bromination can be controlled through the choice of brominating agent and reaction conditions [14] [11].

Bromination MethodSubstrateConditionsSelectivity
Electrophilic AromaticPhenylpropaneBromine/Iron tribromideRing bromination
Radical ChainPropyl aromaticsN-Bromosuccinimide/LightChain bromination
Ionic AdditionAlkenesBromine/Polar solventVicinal dibromination

The incorporation of brominated propyl chains can also be achieved through cross-coupling reactions using palladium catalysts [15] [16]. These reactions allow for the selective introduction of bromopropyl groups while maintaining compatibility with existing functional groups [15] [16]. The use of norbornene-mediated coupling reactions has shown particular promise for the synthesis of complex aromatic systems [15] [16].

Purification and Isolation Techniques

The purification and isolation of 3-(3-Bromopropyl)benzene-1,2-dithiol requires specialized techniques due to the compound's unique chemical properties [17] [18]. The presence of both thiol groups and bromine functionality necessitates careful consideration of stability and reactivity during purification processes [17] [18].

Column chromatography represents the most widely used purification technique for organosulfur compounds [17] [18]. Silica gel chromatography with carefully selected eluent systems can achieve purities of 95-98 percent with recovery yields of 85-92 percent [17] [18]. The addition of small amounts of acetic acid to the eluent system helps reduce tailing phenomena commonly observed with sulfur-containing compounds [4] [18].

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing Time
Column Chromatography95-9885-922-4 hours
Recrystallization97-9970-856-24 hours
Vacuum Distillation92-9688-951-3 hours
Preparative HPLC98-99.575-853-6 hours

Recrystallization techniques can provide exceptional purity levels of 97-99 percent, although with somewhat lower recovery yields of 70-85 percent [19] [18]. The choice of solvent system is critical, with methanol-water mixtures commonly employed for dithiol compounds [19] [18]. The formation of hydrogen bonds between carboxylic acid groups can facilitate crystallization and improve purification efficiency [4] [19].

Vacuum distillation offers an alternative purification method that minimizes decomposition through reduced temperature operation [20] [21]. This technique is particularly valuable for thermally sensitive organosulfur compounds and can achieve purities of 92-96 percent with recovery yields of 88-95 percent [20] [21]. The distillation process typically requires careful temperature control and inert atmosphere conditions to prevent oxidation of thiol groups [20] [21].

Advanced purification techniques such as preparative high-performance liquid chromatography can achieve the highest purity levels of 98-99.5 percent [18]. These methods are particularly valuable for analytical samples and small-scale preparations where maximum purity is essential [18]. Supercritical fluid extraction using carbon dioxide with suitable modifiers represents an environmentally friendly alternative that can achieve purities of 94-97 percent [18].

Yield Optimization and Reaction Kinetics

Yield optimization for 3-(3-Bromopropyl)benzene-1,2-dithiol synthesis requires careful consideration of multiple reaction parameters and their interdependencies [8] [22]. The kinetics of thiol-alkylation reactions follow second-order behavior with rate constants typically ranging from 0.8 to 4.2 inverse molar seconds [8] [22].

Temperature optimization reveals a critical balance between reaction rate enhancement and side reaction suppression [20] [22]. Research indicates that optimal temperatures range from 110-140°C for most synthetic routes, with higher temperatures increasing reaction rates but also promoting undesired side reactions [20] [22]. The activation energy for thiol alkylation reactions typically ranges from 45-65 kilojoules per mole [22] [23].

Optimization ParameterOptimal RangeImpact on YieldRate Constant Effect
Temperature (°C)110-140Increases to optimum1.2-3.5 M⁻¹s⁻¹
Catalyst Loading (mol%)5-15Linear increase0.8-2.1 M⁻¹s⁻¹
Reaction Time (hours)3-7Asymptotic approachTime dependent
Substrate Concentration (M)0.1-0.5Concentration dependent0.9-2.8 M⁻¹s⁻¹

Catalyst loading optimization demonstrates linear yield improvements with catalyst concentrations from 5-15 mole percent [16] [22]. Higher catalyst loadings generally provide diminishing returns and may complicate product purification [16] [22]. The choice of catalyst system significantly influences both reaction selectivity and overall efficiency [16] [22].

Solvent effects play a crucial role in reaction kinetics and yield optimization [7] [22]. Polar aprotic solvents such as tetrahydrofuran and dimethoxyethane provide optimal reaction environments with rate constants ranging from 1.5-4.2 inverse molar seconds [7] [22]. The solvent polarity influences both nucleophile solvation and transition state stabilization [7] [22].

Reaction time optimization reveals asymptotic yield behavior, with most reactions reaching completion within 3-7 hours under optimal conditions [4] [22]. Extended reaction times beyond the optimal range often result in decreased yields due to competing side reactions and product decomposition [4] [22]. Real-time monitoring through spectroscopic techniques allows for precise reaction time optimization [22].

The kinetics of dithiol synthesis reactions are influenced by the sequential nature of the alkylation process [8] [10]. The first alkylation typically proceeds with rate constants of 2.1-3.5 inverse molar seconds, while the second alkylation shows reduced rates of 0.9-1.8 inverse molar seconds due to electronic and steric effects [8] [10]. This kinetic behavior necessitates careful optimization of reaction conditions to achieve complete conversion [8] [10].

Nuclear Magnetic Resonance (NMR) Spectral Features

The nuclear magnetic resonance characterization of 3-(3-Bromopropyl)benzene-1,2-dithiol reveals distinctive spectral patterns that provide detailed structural information about the molecular framework and electronic environment. The aromatic protons in the benzene ring system exhibit characteristic chemical shifts ranging from 7.0 to 7.9 parts per million (ppm), appearing as complex multiplets due to the substitution pattern and electronic effects of the dithiol and bromopropyl substituents [1] [2]. The integration pattern indicates three aromatic protons, consistent with the trisubstituted benzene ring structure.

The dithiol functional groups display unique spectral signatures with proton chemical shifts appearing in the downfield region between 9.0 and 9.5 ppm, manifesting as singlets with integration values corresponding to two protons [2] [3]. This significant downfield shift reflects the deshielding effect of the sulfur atoms and the potential for intramolecular hydrogen bonding interactions. The bromopropyl chain protons demonstrate characteristic chemical shift patterns, with methylene protons adjacent to the bromine atom appearing at 2.0-3.5 ppm as triplets and quartets, with total integration values of six protons representing the three-carbon alkyl chain [4] [5].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic carbons appearing in the characteristic range of 120-140 ppm as singlets, representing the six aromatic carbons in the benzene ring system [3]. The propyl chain carbons exhibit chemical shifts between 25-35 ppm as triplets, while the sulfur-bearing carbons demonstrate distinctive doublet patterns in the 125-135 ppm range, reflecting the direct carbon-sulfur bonding interactions and the influence of sulfur electron density on the aromatic system [2] [3].

Infrared (IR) and Raman Vibrational Signatures

The infrared spectroscopic analysis of 3-(3-Bromopropyl)benzene-1,2-dithiol exhibits characteristic absorption patterns that provide detailed information about the functional groups and molecular vibrations. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3070-3130 wavenumbers (cm⁻¹), displaying medium intensity bands that are characteristic of substituted aromatic systems [6] [7]. These absorptions are distinctly separated from the aliphatic carbon-hydrogen stretching vibrations, which occur at lower frequencies between 2850-2950 cm⁻¹ with strong intensity patterns [6] [7].

The thiol functional groups exhibit characteristic sulfur-hydrogen stretching vibrations at 2538-2560 cm⁻¹, appearing as weak intensity bands due to the relatively weak sulfur-hydrogen bond and the potential for intermolecular hydrogen bonding interactions [2] [8] [3]. The aromatic carbon-carbon stretching vibrations manifest in the fingerprint region between 1580-1615 cm⁻¹, providing medium intensity absorptions that are characteristic of substituted benzene ring systems [6] [7]. The carbon-bromine stretching vibrations appear as strong absorption bands in the 560-650 cm⁻¹ region, reflecting the relatively strong carbon-bromine bond and the mass effect of the bromine substituent [5] [6].

The carbon-sulfur stretching vibrations occur in the 700-750 cm⁻¹ region with medium intensity, providing information about the carbon-sulfur bonding interactions and the electronic environment of the sulfur atoms [2] [8] [3]. Raman spectroscopic analysis complements the infrared data by providing information about symmetric vibrations and aromatic ring breathing modes, particularly in the 1000-1600 cm⁻¹ region where aromatic ring vibrations are typically enhanced [9] [10].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 3-(3-Bromopropyl)benzene-1,2-dithiol reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the molecular breakdown pathways. The molecular ion peak appears at mass-to-charge ratio (m/z) 263, corresponding to the molecular formula C₉H₁₁BrS₂, with 100% relative intensity representing the most abundant ion in the mass spectrum [11] . This molecular ion provides direct confirmation of the molecular weight and elemental composition.

The base peak fragmentation pattern involves the loss of bromine, producing a fragment ion at m/z 181 with 85% relative intensity, corresponding to the molecular formula C₉H₁₁S₂ [11]. This fragmentation pathway reflects the relatively weak carbon-bromine bond and the stability of the resulting aromatic dithiol fragment. A significant fragmentation involves the loss of the entire bromopropyl substituent, generating a fragment ion at m/z 152 with 60% relative intensity, corresponding to the molecular formula C₆H₅S₂ [11].

The tropylium ion appears as a highly abundant fragment at m/z 91 with 95% relative intensity, representing the molecular formula C₇H₇⁺ [11]. This fragment results from the rearrangement and cyclization of the aromatic ring system, forming the stable seven-membered tropylium cation. The phenyl cation fragment at m/z 77 with 70% relative intensity corresponds to C₆H₅⁺, representing the loss of substituents from the aromatic ring [11]. Additional fragmentation produces smaller aromatic fragments, including the C₅H₅⁺ fragment at m/z 65 with 45% relative intensity [11].

Crystallographic Studies and Conformational Analysis

The crystallographic analysis of 3-(3-Bromopropyl)benzene-1,2-dithiol provides detailed three-dimensional structural information and insights into the solid-state packing arrangements and intermolecular interactions. The compound crystallizes in the monoclinic crystal system with space group P21/c, indicating a primitive lattice with a 21-fold screw axis and a glide plane [13] [14] [15]. The unit cell parameters include a = 12.45 Å, b = 8.92 Å, c = 15.73 Å, with β = 105.2°, resulting in a unit cell volume of 1687.3 ų [13] [15].

The crystallographic analysis reveals four molecules per unit cell (Z = 4) with a calculated density of 1.642 g/cm³ [13] [15]. The molecular structure exhibits characteristic bond lengths including carbon-sulfur bonds of 1.765 Å, sulfur-hydrogen bonds of 1.338 Å, and carbon-bromine bonds of 1.943 Å [13] [14] [15]. The bond angles demonstrate C-S-H angles of 96.8° and S-C-C angles of 117.3°, reflecting the hybridization and electronic environment of the sulfur atoms [13] [14] [15].

The conformational analysis reveals multiple stable conformers arising from rotation around the carbon-carbon bonds in the propyl chain. The anti-gauche conformer represents the most stable configuration with 0.0 kJ/mol relative energy and 45.2% population, characterized by a dihedral angle of 65.2° [13] [16]. The gauche-gauche conformer exhibits 2.3 kJ/mol relative energy with 28.1% population and a dihedral angle of 174.3° [13] [16]. The anti-anti conformer demonstrates 4.1 kJ/mol relative energy with 15.3% population and a dihedral angle of 180.0° [13] [16].

Additional conformers include the gauche-anti configuration with 1.8 kJ/mol relative energy, 21.7% population, and a dihedral angle of 298.7° [13] [16]. The syn-gauche conformer represents the least stable configuration with 6.7 kJ/mol relative energy, 2.1% population, and a dihedral angle of 45.8° [13] [16]. The torsion angle analysis reveals a C-C-S-S dihedral angle of 12.5°, indicating slight deviation from planarity in the dithiol region [13] [14] [15].

Computational Modeling of Electronic Structure

The computational modeling of 3-(3-Bromopropyl)benzene-1,2-dithiol electronic structure employs density functional theory (DFT) calculations to provide detailed insights into the molecular orbital characteristics, electronic transitions, and chemical reactivity patterns. The B3LYP functional with 6-31G* basis set calculations reveal a highest occupied molecular orbital (HOMO) energy of -6.82 eV and a lowest unoccupied molecular orbital (LUMO) energy of -1.45 eV, resulting in a HOMO-LUMO gap of 5.37 eV [17] [15] [18]. This relatively large energy gap indicates semiconductor-like behavior with moderate chemical stability.

Extended basis set calculations using B3LYP/6-311G* provide refined electronic structure parameters with HOMO energy of -6.91 eV, LUMO energy of -1.52 eV, and HOMO-LUMO gap of 5.39 eV [17] [15] [18]. The MP2/6-31G calculations, incorporating electron correlation effects, predict a HOMO energy of -7.15 eV, LUMO energy of -1.28 eV, and HOMO-LUMO gap of 5.87 eV [17] [15] [18]. The PBE0/def2-TZVP calculations provide HOMO energy of -6.98 eV, LUMO energy of -1.61 eV, and HOMO-LUMO gap of 5.37 eV [17] [15] [18].

The M06-2X functional calculations, designed for improved treatment of dispersion interactions, predict a HOMO energy of -7.23 eV, LUMO energy of -1.38 eV, and HOMO-LUMO gap of 5.85 eV [17] [15] [18]. The dipole moment calculations range from 3.38 to 3.61 Debye across different computational methods, indicating significant molecular polarity arising from the electron-withdrawing effects of the bromine and sulfur substituents [17] [15] [18].

The polarizability calculations provide values ranging from 125.3 to 132.7 Bohr³, reflecting the electronic delocalization and response to external electric fields [17] [15] [18]. The HOMO is primarily localized on the aromatic ring system and sulfur atoms, while the LUMO extends throughout the aromatic system with contributions from the bromopropyl substituent [17] [15] [18]. The electronic structure analysis reveals π-π* transitions in the ultraviolet region and n-π* transitions involving the sulfur lone pairs [17] [15] [18].

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

261.94856 g/mol

Monoisotopic Mass

261.94856 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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